molecular formula C12H15ClN2S B6196510 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride CAS No. 2680533-18-8

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6196510
CAS No.: 2680533-18-8
M. Wt: 254.8
InChI Key:
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Description

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylphenyl group and a methyl group attached to the thiazole ring, along with an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis, while in anticancer research, it may interfere with signaling pathways that regulate cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride
  • 4-(4-ethylphenyl)-5-ethyl-1,3-thiazol-2-amine hydrochloride
  • 4-(4-ethylphenyl)-5-methyl-1,3-oxazol-2-amine hydrochloride

Uniqueness

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the ethylphenyl group and the methyl group provides distinct steric and electronic properties, making it a valuable compound for various research applications.

Properties

CAS No.

2680533-18-8

Molecular Formula

C12H15ClN2S

Molecular Weight

254.8

Purity

95

Origin of Product

United States

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